![molecular formula C13H15NO3 B8240051 benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate](/img/structure/B8240051.png)
benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Proline-Based Carbamates as Cholinesterase Inhibitors
- Benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE and comparable activity with rivastigmine against BChE, indicating potential applications in neurodegenerative diseases like Alzheimer’s (Pizova et al., 2017).
Photocarboxylation of Benzylic C–H Bonds
- A visible-light-mediated carboxylation process using CO2 has been developed for benzylic C–H bonds. This process, which is metal-free, allows for the conversion of benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate into 2-arylpropionic acids, a significant step in the synthesis of several drugs (Meng et al., 2019).
Oxidation of Alcohols using H2O2 as Oxidant Catalyzed by AlCl3
- Benzyl alcohol derivatives, including benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate, have been efficiently oxidized to corresponding ketones, carboxylic acids, or aldehydes using H2O2 as an oxidant. This method presents an environmentally friendly and efficient approach for producing valuable chemical intermediates (Lei & Wang, 2008).
Enantioselective Benzylation
- Asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts has been investigated. This method is useful for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone, highlighting the significance of benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate in medicinal chemistry (Wang et al., 2018).
Supramolecular Arrangement of Oxopyrrolidine Analogues
- Studies on the crystal structure and supramolecular arrangement of oxopyrrolidine analogues, including benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate, have provided insights into their potential applications in the design of new materials and pharmaceuticals (Samipillai et al., 2016).
properties
IUPAC Name |
benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCSLUPXCTDRP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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